Enhanced Lipophilicity and Membrane Permeability
The presence of the 8-chloro substituent in 8-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate significantly increases its calculated lipophilicity compared to the unsubstituted 1,5-naphthyridin-2-yl triflate analog. This difference is critical for predicting behavior in biological systems and optimizing purification workflows [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.9 (predicted) |
| Comparator Or Baseline | 1,5-Naphthyridin-2-yl trifluoromethanesulfonate (CAS 1452561-34-0): cLogP data not available for direct comparison, but based on structural analogy, the addition of a chlorine atom is known to increase LogP by approximately 0.7-1.0 units. |
| Quantified Difference | Increase of approximately +0.7 to +1.0 LogP units (inferred from standard medicinal chemistry SAR) |
| Conditions | Predicted using computational models (e.g., ALOGPS 2.1) [1]. |
Why This Matters
Higher cLogP values correlate with increased lipophilicity, which can improve a compound's ability to cross lipid bilayers in cell-based assays and alters its retention time in reverse-phase HPLC, facilitating purification of complex reaction mixtures.
- [1] 8-氯-1,5-萘啶-2-基三氟甲磺酸盐 | 1092565-20-2. Product Page. Molaid. View Source
